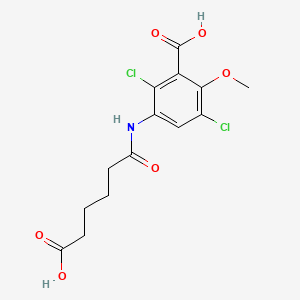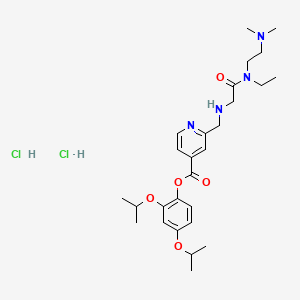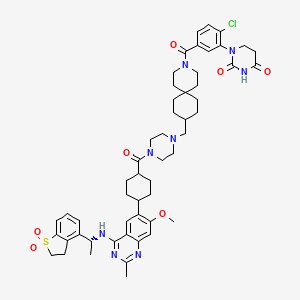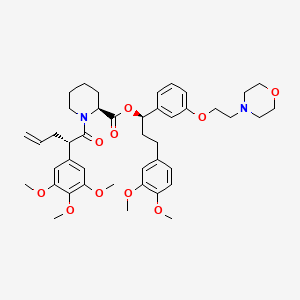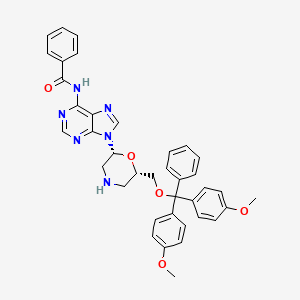
Phosphate dibasic-d2 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphate dibasic-d2 (sodium), also known as disodium hydrogen phosphate, is an inorganic compound with the chemical formula Na2HPO4. It is one of several sodium phosphates and is commonly used in various industrial, biological, and chemical applications. This compound is known for its buffering capacity and is often used in the preparation of phosphate buffers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphate dibasic-d2 (sodium) can be synthesized through the neutralization of phosphoric acid with sodium hydroxide. The reaction is as follows:
H3PO4+2NaOH→Na2HPO4+2H2O
Industrial Production Methods
Industrial production of phosphate dibasic-d2 (sodium) typically involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate, which precipitates calcium sulfate:
CaHPO4+NaHSO4→NaH2PO4+CaSO4
In the second step, the resulting solution of monosodium phosphate is partially neutralized with sodium hydroxide:
NaH2PO4+NaOH→Na2HPO4+H2O
Analyse Chemischer Reaktionen
Types of Reactions
Phosphate dibasic-d2 (sodium) undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although it is more commonly involved in buffering and neutralization reactions.
Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by sodium atoms.
Common Reagents and Conditions
Common reagents used in reactions with phosphate dibasic-d2 (sodium) include acids (such as hydrochloric acid) and bases (such as sodium hydroxide). The reactions typically occur under aqueous conditions at room temperature.
Major Products Formed
The major products formed from reactions involving phosphate dibasic-d2 (sodium) include various sodium phosphates and water. For example, reacting with hydrochloric acid produces monosodium phosphate and sodium chloride:
Na2HPO4+HCl→NaH2PO4+NaCl
Wissenschaftliche Forschungsanwendungen
Phosphate dibasic-d2 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.
Biology: Employed in the preparation of phosphate buffers for biological assays and experiments.
Medicine: Utilized in pharmaceutical formulations and as a laxative in medical treatments.
Industry: Applied in water treatment processes, food processing, and as a cleaning agent.
Wirkmechanismus
Phosphate dibasic-d2 (sodium) exerts its effects primarily through its buffering capacity. It helps maintain a stable pH in solutions by neutralizing acids and bases. The compound dissociates in water to form sodium ions and hydrogen phosphate ions, which can react with hydrogen ions or hydroxide ions to stabilize the pH.
Vergleich Mit ähnlichen Verbindungen
Phosphate dibasic-d2 (sodium) is similar to other sodium phosphates, such as monosodium phosphate (NaH2PO4) and trisodium phosphate (Na3PO4). it is unique in its buffering capacity and is often preferred in applications requiring a neutral pH.
List of Similar Compounds
- Monosodium phosphate (NaH2PO4)
- Trisodium phosphate (Na3PO4)
- Dipotassium phosphate (K2HPO4)
- Diammonium phosphate ((NH4)2HPO4)
Phosphate dibasic-d2 (sodium) stands out due to its balanced pH and versatility in various applications.
Eigenschaften
Molekularformel |
HNa2O4P |
|---|---|
Molekulargewicht |
142.965 g/mol |
IUPAC-Name |
disodium;deuterio phosphate |
InChI |
InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i/hD |
InChI-Schlüssel |
BNIILDVGGAEEIG-DYCDLGHISA-L |
Isomerische SMILES |
[2H]OP(=O)([O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
OP(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


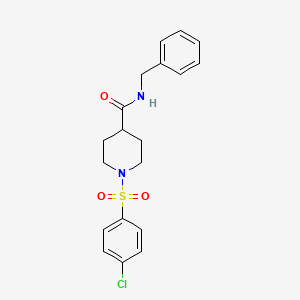

![3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine](/img/structure/B12388657.png)
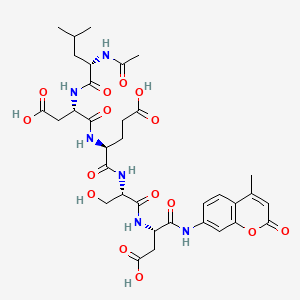
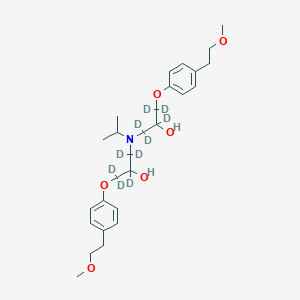


![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)

